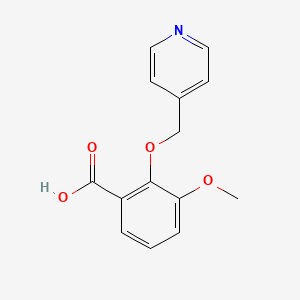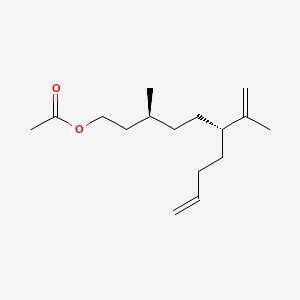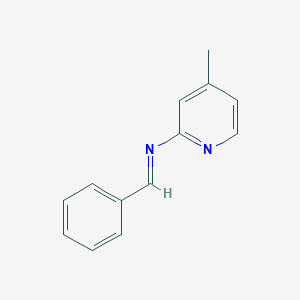![molecular formula C13H15N7O B14143336 2-(5-amino-2H-tetrazol-2-yl)-N'-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide](/img/structure/B14143336.png)
2-(5-amino-2H-tetrazol-2-yl)-N'-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-amino-2H-tetrazol-2-yl)-N’-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide is a complex organic compound that features a tetrazole ring, an amino group, and a phenylbutenylidene moiety
Méthodes De Préparation
The synthesis of 2-(5-amino-2H-tetrazol-2-yl)-N’-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction.
Formation of the Hydrazide: The hydrazide moiety can be formed by reacting the tetrazole derivative with hydrazine.
Condensation Reaction: The final step involves a condensation reaction between the hydrazide and the phenylbutenylidene derivative to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
2-(5-amino-2H-tetrazol-2-yl)-N’-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Condensation: The hydrazide moiety can undergo condensation reactions with aldehydes or ketones to form hydrazones.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(5-amino-2H-tetrazol-2-yl)-N’-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Industrial Applications: The compound can be used in the development of new industrial chemicals and processes.
Mécanisme D'action
The mechanism of action of 2-(5-amino-2H-tetrazol-2-yl)-N’-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide involves its interaction with specific molecular targets. The tetrazole ring and amino group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The phenylbutenylidene moiety can also interact with hydrophobic regions of proteins or other biomolecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar compounds include other tetrazole derivatives and hydrazides. For example:
2-(5-amino-2H-tetrazol-2-yl)acetic acid: This compound has a similar tetrazole ring but lacks the phenylbutenylidene moiety.
ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted glycine amides: These compounds also feature a tetrazole ring and are used as inhibitors of specific enzymes.
The uniqueness of 2-(5-amino-2H-tetrazol-2-yl)-N’-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Propriétés
Formule moléculaire |
C13H15N7O |
|---|---|
Poids moléculaire |
285.30 g/mol |
Nom IUPAC |
2-(5-aminotetrazol-2-yl)-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide |
InChI |
InChI=1S/C13H15N7O/c1-10(7-8-11-5-3-2-4-6-11)15-16-12(21)9-20-18-13(14)17-19-20/h2-8H,9H2,1H3,(H2,14,18)(H,16,21)/b8-7+,15-10- |
Clé InChI |
UEISUEISLOYKIW-XDOICYCNSA-N |
SMILES isomérique |
C/C(=N/NC(=O)CN1N=C(N=N1)N)/C=C/C2=CC=CC=C2 |
SMILES canonique |
CC(=NNC(=O)CN1N=C(N=N1)N)C=CC2=CC=CC=C2 |
Solubilité |
15 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


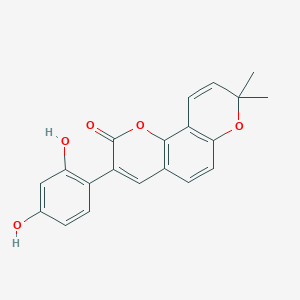
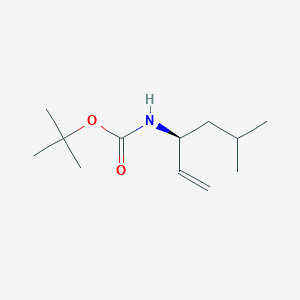
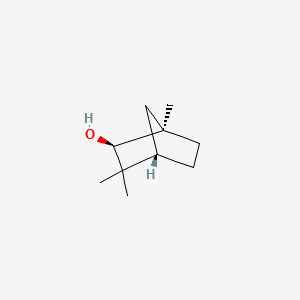
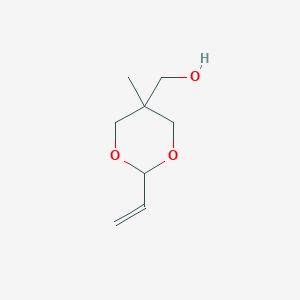
![2-Phenyl[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium-3-olate](/img/structure/B14143288.png)


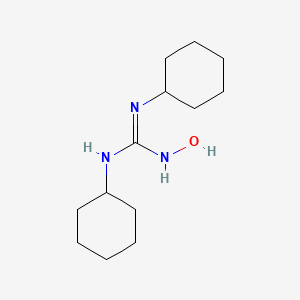

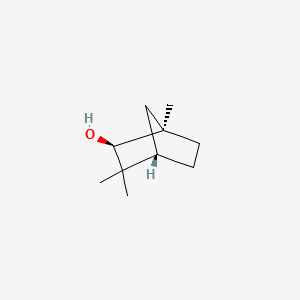
![2-[(1-Methylethyl)amino]-1-(2-naphthalenyl)ethanone](/img/structure/B14143315.png)
